6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound characterized by a fused benzene and oxazine ring system. Its molecular formula is C11H11N1O2, and it has a molecular weight of approximately 189.21 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural features that facilitate interactions with biological targets .
This compound belongs to the class of benzo[b][1,4]oxazin-3(4H)-ones, which are known for their diverse biological activities. The classification of 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one falls under heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structure. It is synthesized through various chemical reactions involving phenolic compounds and acylating agents .
The synthesis of 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves several key steps:
On an industrial scale, continuous flow reactors may be utilized to optimize yield and efficiency while minimizing waste .
6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can participate in various chemical reactions:
The following reagents are commonly used in reactions involving this compound:
The biological activity of 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is largely attributed to its ability to interact with specific molecular targets such as enzymes. The oxazine ring allows for hydrogen bonding and hydrophobic interactions critical for its biological effects. Mechanistically, it may inhibit enzymatic activity or disrupt protein-protein interactions within cellular pathways .
Key chemical properties include:
These properties make it suitable for various applications in synthetic and medicinal chemistry .
6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several notable applications:
The 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused benzene ring attached to a 1,4-oxazine moiety lactamized at the 3-position. This core structure exhibits remarkable structural plasticity, enabling diverse substitutions that modulate its biological activity profile. Historically, benzoxazinone derivatives trace their therapeutic origins to natural products like 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), which evolved as plant defense compounds due to their DNA-intercalating properties through electrophilic attack on guanine residues [7]. The synthetic exploration of this scaffold accelerated in the late 20th century, revealing expansive bioactivity.
Table 1: Documented Bioactivities of Benzoxazinone Derivatives
Biological Activity | Therapeutic Application | Structural Features | Reference |
---|---|---|---|
Anticancer | Hematologic malignancies, solid tumors | 6-Acetyl, 4-methyl, triazole hybrids | [3] [5] [6] |
Antimicrobial | Antibacterial/antifungal agents | Halogenation at C6/C7, lipophilic chains | [2] |
Herbicidal | Agricultural herbicides | Electron-withdrawing C2 substituents | [2] |
Anti-HIV | Viral replication inhibition | Triazole conjugates, C6-acyl groups | [2] [7] |
Antidepressant/anticonvulsant | CNS disorders | Aminoalkyl side chains | [2] |
Commercial herbicides (e.g., flumioxazin) and clinical anticancer agents validate the scaffold’s utility, with derivatives demonstrating target-specific actions such as cyclin-dependent kinase 9 (CDK9) inhibition for hematologic malignancies [5] [6]. The 6-acetyl-4-methyl variant (SMILES: O=C1N(C)C2=CC(C(C)=O)=CC=C2OC1; InChI Key: KARZBZOCCAOBPH-UHFFFAOYSA-N) has emerged as a versatile synthon for generating molecular hybrids, particularly via Claisen-Schmidt condensations forming chalcone-like anticancer agents and "click chemistry"-derived triazole conjugates [1] [3] [4]. These synthetic innovations exploit the scaffold’s balanced pharmacodynamic flexibility and metabolic stability, positioning it as a cornerstone in modern drug discovery pipelines.
The strategic incorporation of acetyl and methyl groups at the C6 and N4 positions of the benzoxazinone scaffold confers distinct electronic, steric, and pharmacophoric properties that enhance drug-like behavior. Spectroscopic characterization (¹H/¹³C NMR) confirms the acetyl group’s strong electron-withdrawing effect, polarizing the C6 position for nucleophilic addition or condensation reactions, while the N4-methylation enhances metabolic stability by shielding the lactam nitrogen from oxidative degradation [1] [4] [6].
Table 2: Molecular Characteristics of 6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Property | Value/Description | Functional Impact |
---|---|---|
Molecular Formula | C₁₁H₁₁NO₃ | Balanced lipophilicity (LogP ~2.1) |
Hydrogen Bond Acceptors | 3 (carbonyl O, oxazine O, acetyl O) | Target binding versatility |
Hydrogen Bond Donors | 0 | Enhanced membrane permeability |
Rotatable Bonds | 2 (acetyl methyl, C6-CO bond) | Conformational flexibility for docking |
Reactive Site | C6 acetyl keto group | Enables chalcone/triazole hybridization |
Functionally, the acetyl group’s keto-carbonyl serves as a Michael acceptor in biological systems, facilitating covalent interactions with cellular nucleophiles like cysteine thiols in kinase domains. This underpins the anticancer activity observed in derivatives such as 6-cinnamoyl analogues, which induce G2/M arrest and autophagy in A549 lung cancer cells via ROS-mediated DNA damage [3] [7]. The methyl group at N4 further optimizes steric occupancy, preventing undesired hydrogen bonding that could reduce target specificity. Synthetic methodologies exploit these features:
These modifications demonstrate how the 6-acetyl-4-methyl motif transforms the benzoxazinone core into a multifunctional pharmacophore, enabling bespoke molecular designs for oncology and beyond.
Table 3: Key Derivatives and Activities of 6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Derivative Class | Representative Compound | Biological Activity | Mechanistic Insight |
---|---|---|---|
Chalcone Analogues | 6-Cinnamoyl derivatives [3] | A549 growth inhibition (IC₅₀ ~5–10 μM) | Autophagy induction, ROS elevation |
CDK9 Inhibitors | Compound 32k [5] | Antileukemic (MV4-11 apoptosis) | Transient p-Ser2-RNAPII/Mcl-1 suppression |
Triazole Hybrids | Compounds 14b/14c [7] | Pan-cancer cytotoxicity (IC₅₀ = 7.59 μM) | DNA damage, γ-H2AX upregulation |
Cholesteryl Ester Transfer Protein Inhibitors | Dihydrobenzoxazine [6] | Atherosclerosis treatment | Protein-ligand binding affinity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7